2-(4-Fluorobenzyl)-1-oxo-3-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a carboxylic acid group, a pyridine ring, and a tetrahydroisoquinoline structure. It also contains a fluorobenzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the fluorobenzyl group could potentially be introduced through a reaction with 4-fluorobenzyl bromide . The carboxylic acid group might be introduced through a reaction with a compound like 4-fluorobenzoic acid .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The fluorobenzyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or it could react with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its electronegativity and polarity . The carboxylic acid group could contribute to its acidity .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-1-oxo-3-pyridin-4-yl-3,4-dihydroisoquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3/c23-16-7-5-14(6-8-16)13-25-20(15-9-11-24-12-10-15)19(22(27)28)17-3-1-2-4-18(17)21(25)26/h1-12,19-20H,13H2,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWNQDTXFHCFJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(N(C2=O)CC3=CC=C(C=C3)F)C4=CC=NC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385079 | |
Record name | 2-(4-fluorobenzyl)-1-oxo-3-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727192 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Fluorobenzyl)-1-oxo-3-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |
CAS RN |
278782-55-1 | |
Record name | 2-(4-fluorobenzyl)-1-oxo-3-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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